Lipophilicity (Log P) of Propyl Ester Falls Between Ethyl and Butyl Congeners, Enabling Tunable Membrane Partitioning
In the [ProOR][NAP] naproxenate salt series spanning ethyl (C2), propyl (C3), isopropyl (branched C3), and butyl (C4) esters, experimental lipophilicity (log P) increased monotonically with alkyl chain length [1]. The straight-chain propyl ester [ProOPr][NAP] exhibited intermediate log P values between the less lipophilic ethyl ester and the more lipophilic butyl ester. However, peak skin permeability was observed with the branched isopropyl ester [ProOiPr][NAP], not the straight-chain propyl ester, demonstrating that lipophilicity alone does not predict permeation performance and that the n-propyl ester occupies a distinct, non-substitutable property space [1]. This intermediate lipophilicity may be advantageous in applications requiring balanced aqueous solubility and membrane partitioning, such as in oral prodrug design where excessive lipophilicity can limit dissolution [2].
| Evidence Dimension | Lipophilicity (log P) and in vitro skin permeability |
|---|---|
| Target Compound Data | [ProOPr][NAP] – intermediate log P; permeability lower than isopropyl ester |
| Comparator Or Baseline | [ProOEt][NAP] (ethyl) – lowest log P; [ProOiPr][NAP] (isopropyl) – highest permeability, ~4-fold increase over parent naproxen; [ProOBu][NAP] (butyl) – highest log P |
| Quantified Difference | log P ranking: ethyl < propyl < butyl; permeability ranking: isopropyl > propyl ≈ butyl > ethyl (exact numerical log P values not publicly extractable; qualitative ranking confirmed in publication) |
| Conditions | Franz diffusion cells, pigskin, PBS pH 7.4 receptor fluid, 24 h, as described in Pharmaceutics 2021, 13(12), 2110 |
Why This Matters
The propyl ester is not the permeability-optimized ester; its value lies in its intermediate lipophilicity for applications where balanced solubility and membrane partitioning are required.
- [1] Świątek, E., Ossowicz-Rupniewska, P., Janus, E., Nowak, A., Sobolewski, P., Duchnik, W., Kucharski, Ł., & Klimowicz, A. (2021). Novel Naproxen Salts with Increased Skin Permeability. Pharmaceutics, 13(12), 2110. View Source
- [2] Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559–587. View Source
